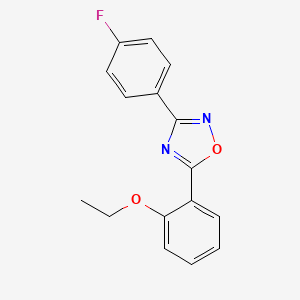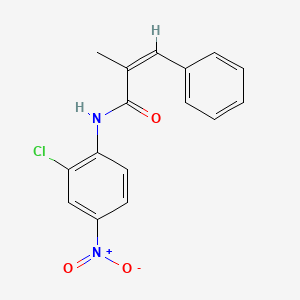![molecular formula C14H19ClN2O4S B5370259 4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5370259.png)
4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Sorafenib was first synthesized in 1999 by Bayer AG and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Wirkmechanismus
Sorafenib inhibits the activity of multiple kinases, including RAF kinase, VEGFR-2, and PDGFR-β, by binding to their ATP-binding sites. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis in cancer cells and to inhibit the formation of new blood vessels that supply tumors with nutrients. It has also been shown to decrease the levels of circulating VEGF, a protein that promotes angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Sorafenib is its ability to inhibit multiple kinases involved in tumor growth and angiogenesis, making it a potential broad-spectrum anti-cancer agent. However, Sorafenib has been shown to have limited efficacy in some types of cancer, and its use is associated with various side effects, including hypertension, diarrhea, and hand-foot syndrome.
Zukünftige Richtungen
Future research on Sorafenib could focus on identifying biomarkers that predict response to the drug, developing combination therapies that enhance its efficacy, and improving its safety profile. Additionally, Sorafenib could be further studied for its potential applications in other diseases, such as autoimmune disorders and infectious diseases.
Synthesemethoden
The synthesis of Sorafenib involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with morpholine to form 4-(4-chlorobenzyl)morpholine. This intermediate is then reacted with 4-(methylamino)-3-nitrobenzoic acid to form the corresponding amide. Reduction of the nitro group with palladium on carbon and hydrogen gas yields the primary amine, which is then reacted with 4-(4-fluorophenyl)butanoic acid to form Sorafenib.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of multiple kinases, including RAF kinase, VEGFR-2, and PDGFR-β, which are involved in tumor growth and angiogenesis. Sorafenib has also been shown to induce apoptosis in cancer cells and to inhibit the formation of new blood vessels that supply tumors with nutrients.
Eigenschaften
IUPAC Name |
4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c15-12-5-3-11(4-6-12)13-10-17(7-8-21-13)14(18)2-1-9-22(16,19)20/h3-6,13H,1-2,7-10H2,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKAWLBZFSEFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCS(=O)(=O)N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370182.png)
![methyl 4-methyl-3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5370190.png)
![N-[2-(dimethylamino)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5370194.png)

![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370220.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5370229.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(propylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5370242.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[(4,6-dimethylpyridin-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5370246.png)
![5-chloro-2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5370261.png)

![3-(4-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5370291.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide](/img/structure/B5370298.png)